molecular formula C16H16O2 B13985437 Methyl 4-(4-methylbenzyl)benzoate

Methyl 4-(4-methylbenzyl)benzoate

Cat. No.: B13985437
M. Wt: 240.30 g/mol
InChI Key: RNGSIMRJOCSJHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylphenyl)methyl]benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl benzoate: Similar in structure but lacks the methyl group on the benzoic acid moiety.

    Methyl 4-(bromomethyl)benzoate: Contains a bromine atom instead of a methyl group.

    4-(4-Methylphenyl)benzoic acid: The acid form of the ester.

Uniqueness

4-[(4-Methylphenyl)methyl]benzoic acid methyl ester is unique due to the presence of both a methyl group and an ester functional group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 4-[(4-methylphenyl)methyl]benzoate

InChI

InChI=1S/C16H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)16(17)18-2/h3-10H,11H2,1-2H3

InChI Key

RNGSIMRJOCSJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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